The synthesis of LAU159 involves several organic chemistry techniques, typically starting from readily available precursors. While specific synthetic routes may vary, they generally include:
The exact synthetic pathway can vary based on laboratory protocols and available reagents.
The molecular structure of LAU159 can be described as follows:
The compound's structural representation can be visualized through chemical drawing software or databases that provide 2D structural images .
LAU159 participates in various chemical reactions typical for compounds interacting with biological systems:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems.
LAU159 acts primarily as a positive allosteric modulator of GABAA receptors. The mechanism involves:
This mechanism underlines its potential applications in treating anxiety, epilepsy, and other neurological conditions .
LAU159 exhibits several notable physical and chemical properties:
These properties are critical for researchers developing formulations for clinical applications .
LAU159 has potential applications in various scientific fields:
The ongoing research into LAU159 highlights its significance in understanding GABAA receptor dynamics and developing novel therapeutic strategies .
LAU159 is a synthetic organic compound classified as a functionally selective positive allosteric modulator of GABAA receptors. This compound has garnered significant interest in neuroscience and pharmacology research due to its selective interaction with specific GABAA receptor subunits, distinguishing it from broader-spectrum GABAergic modulators. As a research chemical, LAU159 serves as a valuable molecular tool for investigating the complex pharmacology of GABAergic systems, which mediate primary inhibitory neurotransmission in the central nervous system. Its mechanism involves enhancing GABA-induced chloride currents without directly activating the receptor, thereby modulating neuronal excitability with potential implications for understanding neurological disorders and developing targeted therapeutics [1] [3] [5].
The discovery of LAU159 emerged from targeted medicinal chemistry efforts to develop subtype-selective GABAA receptor modulators. First reported in scientific literature circa 2013, the compound was identified through systematic screening of synthetic heterocyclic compounds. The designation "LAU159" follows the nomenclature system of its developing institution, while it is alternatively referenced in chemical databases as "compound 16" based on its original identification in a key pharmacological study published under PubMed ID 23472852 [3] [5]. This foundational research demonstrated LAU159's unique functional selectivity profile through electrophysiological characterization in recombinant receptor systems.
The synthesis and preliminary characterization of LAU159 occurred during a period of intensified focus on GABAA receptor pharmacology, driven by the therapeutic limitations of non-selective benzodiazepines. Researchers sought compounds capable of targeting specific receptor subtypes to achieve more precise modulation of neural circuits while minimizing adverse effects associated with broad receptor activation. LAU159 emerged as a promising candidate due to its distinctive activity profile at α1β3-containing receptors, with subsequent investigations revealing additional selectivity for α6β3γ2 subunit combinations [3] [7]. The compound was assigned the chemical registry number CAS 2055050-87-6, providing a unique identifier for research and commercial applications.
Table 1: LAU159 Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic Name | 8-chloro-2,5-dihydro-2-(3-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one |
Common Synonyms | LAU 159; LAU-159; compound 16 |
CAS Registry Number | 2055050-87-6 |
ChEMBL ID | CHEMBL4087508 |
PubChem CID | 124111373 |
LAU159 belongs to the synthetic heterocyclic compounds class, specifically featuring a pyrazoloquinolinone core structure. Its molecular formula is C17H12ClN3O2, with a molecular weight of 325.06-325.8 g/mol as reported across analytical characterizations [1] [5] [7]. The compound exists as a crystalline solid at standard temperature and pressure, with a purity specification of ≥98% for research applications. Its structural complexity arises from a tricyclic system comprising fused pyrazole and quinolinone rings, substituted with chlorine at the C8 position and a 3-methoxyphenyl group at the N2 position.
The compound's XLogP value of 4.97 indicates significant lipophilicity, suggesting good membrane permeability—a crucial property for central nervous system targets [3]. LAU159 adheres to Lipinski's rule of five (0 violations), predicting favorable pharmacokinetic properties for drug development with hydrogen bond acceptors = 2, hydrogen bond donors = 1, rotatable bonds = 2, and topological polar surface area = 59.39 Ų. The structural conformation facilitates specific interactions with GABAA receptor binding pockets, particularly through hydrogen bonding via the carbonyl group (C3=O) and the pyrazole nitrogen atoms, complemented by hydrophobic interactions involving the chlorinated aromatic system.
Table 2: Physicochemical Properties of LAU159
Property | Value | Significance |
---|---|---|
Molecular Formula | C17H12ClN3O2 | Determines stoichiometry and elemental composition |
Molecular Weight | 325.75 g/mol | Impacts pharmacokinetics and diffusion characteristics |
Hydrogen Bond Acceptors | 2 | Influences solubility and target binding |
Hydrogen Bond Donors | 1 | Affects membrane permeability |
Rotatable Bonds | 2 | Relates to molecular flexibility and conformational options |
Topological Polar Surface Area (TPSA) | 59.39 Ų | Predicts cell membrane penetration (CNS activity) |
XLogP | 4.97 | Indicates lipophilicity and distribution properties |
Lipinski's Rule Violations | 0 | Suggests drug-like pharmacokinetic properties |
The canonical SMILES representation (COC1=CC=CC(=C1)N1N=C2C(=O)N(C1=O)C1=CNC3=C1C2=CC=C(Cl)C=C3) provides a linear notation of its atomic connectivity, while the isomeric SMILES (ClC1=CC2=C3C(C=NC2CC1)C(=O)N(N3)C1=CC(OC)=CC=C1) specifies stereochemical features [3]. The three-dimensional structure enables selective interactions with complementary binding pockets in GABAA receptor subtypes, explaining its distinctive pharmacological profile. The compound's stability is maintained under recommended storage conditions (-20°C), preserving its integrity for experimental applications [5] [7].
LAU159 occupies a significant niche in neuroscience research due to its distinctive selectivity profile among GABAA receptor modulators. Electrophysiological studies demonstrate its functional selectivity for α1β3 GABAA receptors, where it acts as a positive allosteric modulator with an EC50 of 2.2 μM—a potency that positions it as a valuable pharmacological probe [1] [5]. Beyond this primary activity, research has revealed even more pronounced selectivity for α6β3γ2 subunit combinations, where it enhances GABA-induced currents with greater efficacy than at α1β3γ2, α2β3γ2, α3β3γ2, α4β3γ2, and α5β3γ2 receptors at concentrations of 10 μM [7]. This subunit specificity enables researchers to dissect the functional contributions of different receptor populations in neural circuits, addressing a fundamental challenge in neuropharmacology.
The compound's research significance extends to several specialized domains:
Table 3: GABAA Receptor Subtype Selectivity Profile of LAU159
Receptor Subtype | Activity | Experimental System |
---|---|---|
α1β3 | Positive modulation (EC50 = 2.2 μM) | Recombinant expression systems |
α6β3γ2 | Selective positive modulation at 10 μM | Xenopus laevis oocytes |
α2β3γ2 | Minimal activity at 10 μM | Xenopus laevis oocytes |
α3β3γ2 | Minimal activity at 10 μM | Xenopus laevis oocytes |
α4β3γ2 | Minimal activity at 10 μM | Xenopus laevis oocytes |
α5β3γ2 | Minimal activity at 10 μM | Xenopus laevis oocytes |
Contemporary research directions focus on leveraging LAU159's selectivity to address fundamental questions about inhibitory neurotransmission heterogeneity. The compound features in studies investigating extrasynaptic versus synaptic receptor functions, the pharmacology of δ-subunit-containing receptors (which frequently partner with α6 subunits), and the development of treatments for conditions involving dysregulated inhibition, such as essential tremor and epilepsy. Furthermore, LAU159 exemplifies the broader research tradition in quantitative pharmacology where precise molecular tools enable hypothesis-driven investigations into complex biological systems—an approach aligned with rigorous measurement traditions in psychopharmacology [6]. As funding initiatives increasingly prioritize discovery research that generates transformative knowledge through improved tools and methodologies, compounds like LAU159 provide essential platforms for innovation in neuroscience [4] [7].
Table 4: LAU159 Compound Information Summary
Property Category | Compound Specifications |
---|---|
Chemical Identifiers | LAU159; LAU-159; compound 16; CAS 2055050-87-6 |
Molecular Characteristics | C17H12ClN3O2; MW 325.75; pyrazoloquinolinone core |
Pharmacological Profile | α1β3 GABAA PAM (EC50 = 2.2 μM); selective α6β3γ2 modulator |
Research Applications | GABA receptor subtype characterization; allosteric mechanism studies; lead compound |
Commercial Availability | Research use only (≥98% purity); controlled substance restrictions apply |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7